Tetramethylhydroquinone (TMHQ) finds extensive use as a reagent in various organic synthesis applications []. Its diverse functionalities make it valuable for creating a range of compounds, including:
Beyond organic synthesis, TMHQ demonstrates potential in polymer synthesis and the production of various materials []. However, the specific mechanisms of its action in these applications remain under investigation.
Research suggests that TMHQ might exhibit various biological activities, including:
Durohydroquinone is a chemical compound that serves as a hydroquinone derivative of duroquinone, specifically recognized as 2,3,5,6-tetramethyl-1,4-hydroquinone. It is characterized by the presence of two hydroxyl groups on the benzene ring, which enhances its reactivity compared to its parent compound, duroquinone. Durohydroquinone plays a significant role in various chemical and biological processes, particularly in redox reactions due to its ability to undergo oxidation and reduction.
Further studies are needed to elucidate the detailed mechanisms underlying TMHQ's potential biological effects.
Durohydroquinone exhibits notable biological activities:
Durohydroquinone can be synthesized through various methods:
Durohydroquinone finds applications across multiple fields:
Research has highlighted several interactions involving durohydroquinone:
Durohydroquinone shares similarities with other quinones and hydroquinones but possesses unique characteristics:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Duroquinone | 2,3,5,6-tetramethyl-1,4-benzoquinone | Parent compound; participates in redox reactions |
Hydroquinone | 1,4-dihydroxybenzene | Simpler structure; less steric hindrance |
2-Methylhydroquinone | Methyl substitution on hydroquinone | Increased lipophilicity; different reactivity |
1,4-Naphthoquinone | Naphthalene-derived quinone | Greater aromatic stability; different applications |
Durohydroquinone's unique structure allows it to exhibit distinct reactivity patterns and biological activities compared to these similar compounds. Its enhanced antioxidant properties make it particularly valuable in both industrial and biological contexts.
Durohydroquinone (CAS: 527-18-4) is a tetramethyl-substituted derivative of hydroquinone with the systematic IUPAC name 2,3,5,6-tetramethylbenzene-1,4-diol. Its molecular formula is C₁₀H₁₄O₂, and it has a molecular weight of 166.22 g/mol. The compound is characterized by a benzene ring with hydroxyl groups at the 1 and 4 positions and methyl groups at the 2, 3, 5, and 6 positions.
Key synonyms include:
The SMILES notation for its structure is CC1=C(C(=C(C(=C1O)C)C)O)C, and its InChIKey is SUNVJLYYDZCIIK-UHFFFAOYSA-N.
Durohydroquinone was first synthesized in 1885 by J.U. Nef through the oxidation of 3,6-diaminodurol using ferric chloride (FeCl₃). Early methods also involved the nitration of durene (1,2,4,5-tetramethylbenzene) to form dinitrodurene, followed by reduction to the corresponding diamine and subsequent oxidation. These processes highlighted its role as a stable hydroquinone derivative for studying redox reactions.
By the mid-20th century, durohydroquinone gained prominence in biochemical research as a model compound for investigating electron transport chains due to its reversible oxidation to duroquinone.
Durohydroquinone belongs to the hydroquinone family, which features a benzene ring with two hydroxyl groups in the para position. Its unique tetramethyl substitution distinguishes it from simpler derivatives like hydroquinone (unsubstituted) and 2-methylhydroquinone (mono-substituted). The methyl groups confer enhanced steric hindrance and lipophilicity, altering its solubility and redox potential compared to other derivatives.
Property | Hydroquinone | 2-Methylhydroquinone | Durohydroquinone |
---|---|---|---|
Molecular Formula | C₆H₆O₂ | C₇H₈O₂ | C₁₀H₁₄O₂ |
Substituents | None | 1 methyl | 4 methyl |
Melting Point (°C) | 172–175 | 128–130 | 233 |
Water Solubility (g/L) | 77 | 77 (partial) | Insoluble |
Redox Potential (V) | +0.70 | +0.65 | +0.45 |
The reduced redox potential of durohydroquinone (+0.45 V) compared to hydroquinone (+0.70 V) underscores the electron-donating effects of its methyl groups, which stabilize the oxidized quinone form. This property has made it valuable in studies of mitochondrial electron transport and enzymatic redox systems.